HFIA readily undergoes polymerization reactions, allowing scientists to synthesize various fluorinated polymers with tailored properties. These polymers possess unique characteristics like:
By adjusting the reaction conditions and incorporating other monomers with HFIA, researchers can create fluorinated polymers with a wide range of properties for diverse research fields like material science, electronics, and surface science.
HFIA can be used as a starting material for the synthesis of fluorinated surfactants and lubricants. These fluorinated compounds exhibit:
Researchers are exploring the use of HFIA-derived surfactants and lubricants in various applications, including oil recovery, fire-fighting foams, and high-performance tribology (the study of lubrication and wear).
Recent research suggests potential applications of HFIA in the biomedical field. Studies have explored its use in:
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a fluorinated monomer characterized by its unique structure and properties. Its linear formula is H2C=CHCO2CH(CF3)2, and it has a molecular weight of 222.09 g/mol. This compound is recognized for its clear, colorless liquid form and is categorized as a highly hydrophobic acrylate due to the presence of fluorine atoms. The compound's CAS number is 2160-89-6, and it is primarily used in various industrial applications including agrochemicals, pharmaceuticals, and dyes .
HFiPA is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material and should be handled with appropriate safety precautions.
1,1,1,3,3,3-Hexafluoroisopropyl acrylate can undergo typical acrylate polymerization reactions. It can react with other monomers to form copolymers through radical polymerization processes. The presence of the fluorinated group enhances the thermal stability and chemical resistance of the resulting polymers. Additionally, the compound can participate in Michael addition reactions due to the presence of its double bond, allowing for further functionalization .
There are several methods for synthesizing 1,1,1,3,3,3-Hexafluoroisopropyl acrylate:
These synthesis methods allow for the production of high-purity 1,1,1,3,3,3-Hexafluoroisopropyl acrylate suitable for industrial applications .
1,1,1,3,3,3-Hexafluoroisopropyl acrylate finds applications in various fields:
Interaction studies involving 1,1,1,3,3,3-Hexafluoroisopropyl acrylate primarily focus on its compatibility with other materials. Its hydrophobic nature allows it to interact favorably with non-polar solvents and polymers. Additionally, studies suggest that when combined with other functional monomers in polymerization processes, it can enhance the mechanical properties and thermal stability of the resultant materials .
Several compounds share structural similarities with 1,1,1,3,3,3-Hexafluoroisopropyl acrylate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Trifluoroethyl acrylate | Contains trifluoromethyl group | Lower hydrophobicity compared to hexafluorinated compounds |
Perfluorobutyl acrylate | Contains perfluorobutyl group | Exhibits high chemical resistance |
Hexafluoropropylene oxide | Cyclic structure with fluorine | Different reactivity profile |
The uniqueness of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate lies in its specific combination of fluorinated groups and acrylate functionality which imparts distinct properties such as enhanced hydrophobicity and thermal stability compared to its analogs .
1,1,1,3,3,3-Hexafluoroisopropyl acrylate represents a fluorinated acrylate ester characterized by its distinctive molecular architecture incorporating six fluorine atoms within its isopropyl moiety [1] [2]. The compound exhibits the molecular formula C₆H₄F₆O₂, with a precisely determined molecular weight of 222.09 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry designation for this compound is 1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate [4] [5].
The structural framework of this molecule consists of an acrylate functional group esterified with 1,1,1,3,3,3-hexafluoroisopropanol [1] [3]. The acrylate portion contains the characteristic carbon-carbon double bond essential for polymerization reactions, while the hexafluoroisopropyl segment contributes unique physicochemical properties through its highly electronegative fluorine substituents [6]. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as FC(F)(F)C(OC(=O)C=C)C(F)(F)F [1] [7] [8].
The International Chemical Identifier for this compound is InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2, with the corresponding International Chemical Identifier Key designated as MNSWITGNWZSAMC-UHFFFAOYSA-N [1] [2] [8]. The Chemical Abstracts Service registry number 2160-89-6 serves as the primary identifier for this compound in chemical databases and literature [1] [2] [3].
Chemical Identifier | Value | Reference |
---|---|---|
CAS Registry Number | 2160-89-6 | [1] [2] [3] |
Molecular Formula | C₆H₄F₆O₂ | [1] [2] [3] |
InChI | InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2 | [1] [2] [8] |
InChI Key | MNSWITGNWZSAMC-UHFFFAOYSA-N | [1] [2] [8] |
SMILES | FC(F)(F)C(OC(=O)C=C)C(F)(F)F | [1] [7] [8] |
MDL Number | MFCD00040104 | [1] [3] [4] |
PubChem CID | 75096 | [4] [5] |
IUPAC Name | 1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate | [4] [5] |
1,1,1,3,3,3-Hexafluoroisopropyl acrylate exists as a liquid under standard temperature and pressure conditions [9] [10]. The compound manifests as a colorless to almost colorless clear liquid, exhibiting high optical transparency characteristic of fluorinated organic compounds [9] [10]. This physical appearance remains consistent across various commercial preparations, with suppliers reporting minimal variation in the visual characteristics of pure samples [9] [10].
The boiling point of 1,1,1,3,3,3-hexafluoroisopropyl acrylate demonstrates pressure-dependent variations typical of volatile organic compounds [3] [5] [9]. At standard atmospheric pressure of 760 millimeters of mercury, the compound exhibits a boiling point ranging from 81 to 84 degrees Celsius [3] [5]. Under reduced pressure conditions of 140 millimeters of mercury, the boiling point decreases significantly to 42 degrees Celsius [9] [10].
The flash point, representing the lowest temperature at which the compound can form an ignitable mixture with air, ranges from 10 to 17 degrees Celsius when measured using closed cup methodology [1] [8] [11]. This relatively low flash point classifies the compound as a flammable liquid requiring appropriate handling precautions [1] [8] [11]. The specific measurement of 10 degrees Celsius in closed cup testing represents the most commonly reported value in technical literature [1] [8] [11].
The density of 1,1,1,3,3,3-hexafluoroisopropyl acrylate at 25 degrees Celsius consistently measures 1.33 grams per milliliter across multiple independent determinations [1] [3] [8]. Some literature sources report slightly higher specific gravity values ranging from 1.33 to 1.37 when measured under standard conditions of 20 degrees Celsius relative to water at 20 degrees Celsius [9] [10].
The refractive index, measured at 20 degrees Celsius using the sodium D-line, exhibits values between 1.319 and 1.32 [1] [7] [8]. This optical property reflects the influence of the fluorinated substituents on the compound's interaction with electromagnetic radiation [1] [7] [8]. The precise refractive index measurement of 1.319 represents the most frequently cited value in analytical characterizations [1] [7] [8].
The vapor pressure of 1,1,1,3,3,3-hexafluoroisopropyl acrylate at 20 degrees Celsius measures 1.22 pounds per square inch [1] [7] [8]. Alternative measurements report vapor pressure values of 23.9 millimeters of mercury at 25 degrees Celsius [12]. These vapor pressure characteristics indicate moderate volatility, consistent with the compound's boiling point profile and flash point behavior [1] [7] [8].
Property | Value | Reference |
---|---|---|
Molecular Weight | 222.09 g/mol | [1] [2] [3] |
Density (25°C) | 1.33 g/mL | [1] [3] [8] |
Boiling Point (760 mmHg) | 81-84°C | [3] [5] |
Boiling Point (140 mmHg) | 42°C | [9] [10] |
Flash Point (closed cup) | 10-17°C | [1] [8] [11] |
Vapor Pressure (20°C) | 1.22 psi | [1] [7] [8] |
Refractive Index (20°C) | 1.319-1.32 | [1] [7] [8] |
Specific Gravity (20/20) | 1.33-1.37 | [9] [10] |
Physical State | Liquid | [9] [10] |
Appearance | Colorless to almost colorless clear liquid | [9] [10] |
Solubility in Water | Insoluble | [5] |
1,1,1,3,3,3-Hexafluoroisopropyl acrylate demonstrates characteristic reactivity patterns associated with both acrylate functional groups and fluorinated organic compounds [6]. The compound readily participates in free radical polymerization reactions, with the vinyl group serving as the reactive site for chain propagation [13]. Research investigations have documented successful nitroxide-mediated polymerization of hexafluoroisopropyl acrylate with various vinyl ethers, producing alternating copolymers with defined molecular architectures [13].
The hexafluoroisopropyl ester functionality exhibits enhanced reactivity compared to conventional alkyl esters due to the electron-withdrawing effects of the fluorine substituents [6]. Studies utilizing mild base catalysis have demonstrated that hexafluoroisopropyl esters undergo transesterification reactions at rates exceeding those of pentafluorophenyl esters under identical conditions [6]. The compound shows particular responsiveness to 1,8-diazabicycloundec-7-ene and 1,5,7-triazabicyclo[4.4.0]dec-5-ene as catalytic agents for ester exchange reactions [6].
The thermal stability of 1,1,1,3,3,3-hexafluoroisopropyl acrylate reflects the combined influence of the acrylate backbone and fluorinated substituents [14]. Fluorinated acrylate compounds generally exhibit enhanced thermal stability compared to their non-fluorinated analogs due to the high bond dissociation energy of carbon-fluorine bonds [14]. The presence of highly stable carbon-fluorine bonds substantially improves the chemical, thermal, and photochemical stability of the material [14].
Commercial formulations typically incorporate stabilizing agents such as 4-methoxyphenol or tert-butylcatechol to prevent unwanted polymerization during storage [5] [15]. These inhibitors function by scavenging free radicals that could initiate premature polymerization reactions [5] [15]. Storage recommendations specify maintenance at temperatures below 15 degrees Celsius in dark conditions to maximize shelf stability [9] [10].
1,1,1,3,3,3-Hexafluoroisopropyl acrylate exhibits insolubility in water, consistent with the hydrophobic nature imparted by the fluorinated alkyl substituents [5]. The compound demonstrates miscibility with organic solvents commonly employed in polymer synthesis and fluorinated organic chemistry [5]. Specialized solvents such as trifluoroethanol have been successfully utilized in controlled radical polymerization procedures involving this monomer [6].
The solubility profile reflects the amphiphilic character of the molecule, with the polar ester functionality providing limited interaction with polar solvents while the fluorinated segment dominates the overall solvation behavior [5]. This solubility pattern influences processing conditions and applications in polymer chemistry where selective dissolution characteristics are required [5].
Proton nuclear magnetic resonance spectroscopy of 1,1,1,3,3,3-hexafluoroisopropyl acrylate reveals characteristic resonances consistent with the acrylate and fluorinated isopropyl structural elements [16]. The vinyl protons of the acrylate group appear in the typical chemical shift range for α,β-unsaturated ester systems [16]. Specific chemical shift assignments have been documented at 6.667 parts per million, 6.277 parts per million, and 6.114 parts per million for the vinyl proton multipicity patterns [16].
The methine proton of the hexafluoroisopropyl group exhibits characteristic coupling patterns resulting from interactions with adjacent fluorine nuclei [16]. These coupling phenomena produce complex multipicity that serves as a diagnostic fingerprint for structural confirmation [16]. Integration ratios between vinyl and methine proton signals provide quantitative verification of molecular composition [16].
Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural information due to the high natural abundance and favorable nuclear properties of fluorine [17] [18]. The hexafluoroisopropyl substituent generates distinctive resonance patterns with chemical shifts characteristic of trifluoromethyl groups in similar chemical environments [17] [18]. Research applications have utilized fluorine-19 nuclear magnetic resonance as a quantitative analytical tool for monitoring esterification reactions involving hexafluoroisopropyl derivatives [17].
Carbon-13 nuclear magnetic resonance analysis provides comprehensive structural elucidation through identification of all carbon environments within the molecule [19]. The carbonyl carbon appears at chemical shifts typical of acrylate esters, while the fluorinated carbon centers exhibit characteristic patterns influenced by carbon-fluorine coupling [19]. The technique serves as a definitive method for structural confirmation and purity assessment [19].
Mass spectrometric analysis of 1,1,1,3,3,3-hexafluoroisopropyl acrylate employs electron ionization techniques to generate characteristic fragmentation patterns [16] [20]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the calculated molecular weight [16] [20]. Fragmentation analysis reveals base peak intensity at mass-to-charge ratio 55, with additional significant fragments at ratios 69, 183, and 158 [16].
Detailed fragmentation analysis indicates relative abundances of 100.0% for the base peak at mass-to-charge ratio 55, with secondary peaks showing intensities of 17.9% at ratio 69 and 5.7% at ratio 183 [16]. These quantitative relationships provide reliable identification criteria for analytical applications [16].
Infrared spectroscopic analysis of 1,1,1,3,3,3-hexafluoroisopropyl acrylate reveals characteristic absorption bands corresponding to functional group vibrations [21] [22]. The carbonyl stretching frequency appears in the region typical of α,β-unsaturated esters, specifically between 1730 and 1715 wavenumbers [21]. This frequency range reflects the conjugation effects between the carbonyl group and the adjacent vinyl system [21].
The carbon-oxygen stretching vibrations manifest as multiple absorption bands in the region from 1300 to 1000 wavenumbers, consistent with ester functional group characteristics [21]. Carbon-fluorine stretching vibrations contribute additional spectroscopic features in characteristic frequency ranges associated with trifluoromethyl substituents [23] [24].
Vinyl carbon-hydrogen stretching modes appear at frequencies typical of acrylate double bonds, providing confirmation of the unsaturated character essential for polymerization reactivity [21] [22]. The combination of these spectroscopic features creates a distinctive infrared fingerprint suitable for quantitative analytical applications and structural verification [21] [22].
Flammable;Irritant;Environmental Hazard